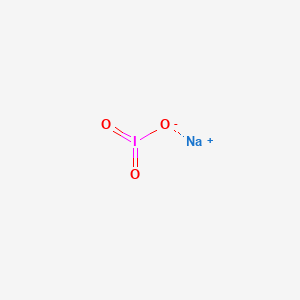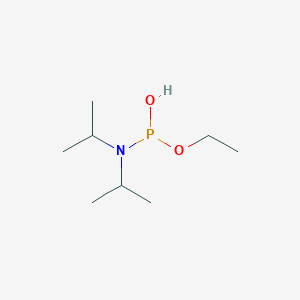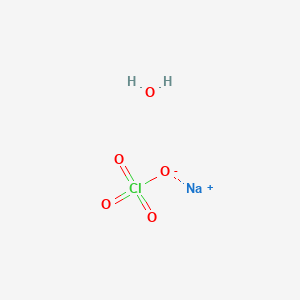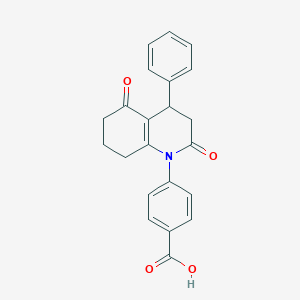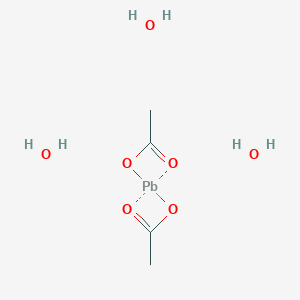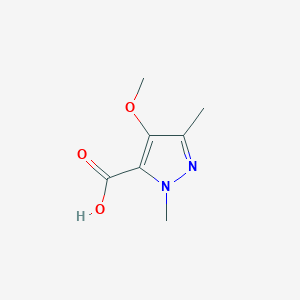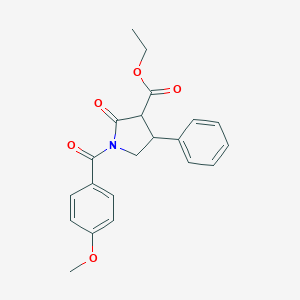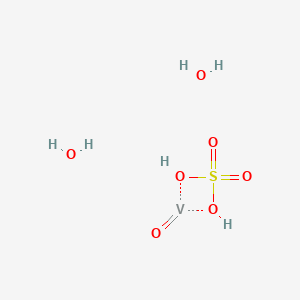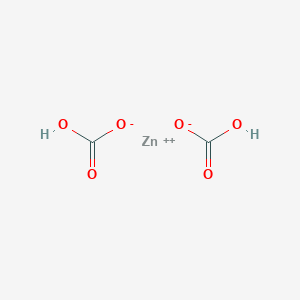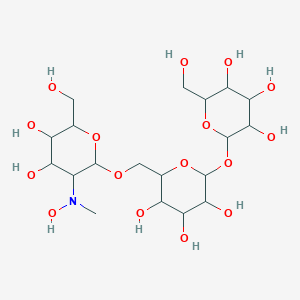
Lysodektose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysodektose is a compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of lysozyme, an enzyme that is found in various bodily fluids and tissues. Lysodektose has been synthesized through a novel method and has shown promising results in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Nitroxyl Compounds in Bacteria
Lysodektose was studied as a type of nitroxyl compound in bacteria. Micrococcus luteus, a bacterium, can transform lysodektose into a long-living free radical, hinting at its potential role in bacterial metabolism. This transformation can persist even when cells are treated with certain antibiotics, although other substances drastically decrease its intracellular content. The compound's accumulation in response to specific treatments suggests a possible siderophore function, which is essential for iron transport in microorganisms (Artsatbanov et al., 2009).
Molecular Structure Analysis
The molecular structure of bacterial lysodektose has been analyzed using quantum-chemical calculations and EPR spectroscopy. This research provided insights into the redox potentials of lysodektose and its behavior during sequential oxidation processes. The findings from this study offer a deeper understanding of the lysodektose's chemical properties and its behavior as a nitroxyl compound (Kulikov et al., 2010).
Lysimeters in Soil–Plant–Atmosphere Research
While not directly related to lysodektose, lysimeters are essential tools in soil–plant–atmosphere research, providing direct measurements of evapotranspiration and aiding in studies of water, nutrient, and solute balances. Advanced lysimeters offer enhanced uniformity in environmental conditions, leading to more accurate research findings in areas such as plant physiological processes and environmental variables (Lazarovitch et al., 2006).
Biotechnological Applications
In biotechnology, lysodektose-related enzymes like lysozyme are utilized in various applications. For instance, a novel lysozyme sensing concept based on Micrococcus lysodeikticus cells adsorbed on graphene oxide-coated surfaces has been developed for detecting lysozyme in biological fluids. This innovation offers potential applications in clinical diagnostics and monitoring of diseases where lysozyme levels are indicative of certain conditions (Vasilescu et al., 2017).
Eigenschaften
CAS-Nummer |
126077-90-5 |
|---|---|
Produktname |
Lysodektose |
Molekularformel |
C19H35NO16 |
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
2-[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[hydroxy(methyl)amino]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H35NO16/c1-20(31)8-12(26)9(23)5(2-21)33-17(8)32-4-7-11(25)14(28)16(30)19(35-7)36-18-15(29)13(27)10(24)6(3-22)34-18/h5-19,21-31H,2-4H2,1H3 |
InChI-Schlüssel |
LZVSAEWUJVJOLT-UHFFFAOYSA-N |
SMILES |
CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |
Kanonische SMILES |
CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |
Synonyme |
6-O-(2-deoxy-2-(N-methyl)hydroxylamino-beta-glucopyranosyl)alpha,alpha-trehalose lysodektose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



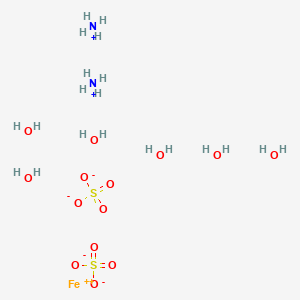
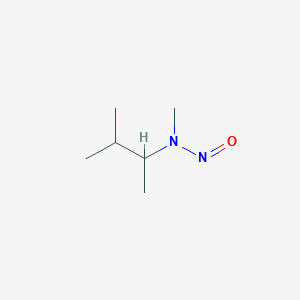
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
